molecular formula C19H21FN4O2 B3877467 6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide

6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No. B3877467
M. Wt: 356.4 g/mol
InChI Key: BLABHDKEARSOPY-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its wide variety of biological properties . Tetrahydroquinoline is another component of the compound, which is a saturated derivative of quinoline.


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of indazole-containing compounds often involves the reaction of an appropriate hydrazine with an α,β-unsaturated carbonyl compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indazole-containing compounds are known to participate in a variety of reactions due to the presence of the reactive indazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, indazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indazole-containing compounds are known to have anti-inflammatory activity .

Future Directions

Future research could focus on further exploring the biological activities of this compound and developing methods for its synthesis. The medicinal properties of indazole have been suggested to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-11-5-6-15-13(9-11)14(10-18(25)22-15)19(26)21-8-7-17-12-3-1-2-4-16(12)23-24-17/h5-6,9,14H,1-4,7-8,10H2,(H,21,26)(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLABHDKEARSOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCNC(=O)C3CC(=O)NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 2
6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 4
6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 5
6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 6
6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide

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